Cas no 1805575-23-8 (2-Bromo-4-methyl-3-nitrothioanisole)

2-Bromo-4-methyl-3-nitrothioanisole is a halogenated nitroaromatic compound featuring a thioether functional group. This structurally distinct molecule serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine and nitro groups at adjacent positions enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the methyl substituent influences steric and electronic properties. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its potential sensitivity to light and heat.
2-Bromo-4-methyl-3-nitrothioanisole structure
1805575-23-8 structure
Product Name:2-Bromo-4-methyl-3-nitrothioanisole
CAS No:1805575-23-8
MF:C8H8BrNO2S
MW:262.123620033264
CID:4820619
Update Time:2025-08-05

2-Bromo-4-methyl-3-nitrothioanisole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-methyl-3-nitrothioanisole
    • Inchi: 1S/C8H8BrNO2S/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3
    • InChI Key: UUJATWPKUVPJKF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(C)=C1[N+](=O)[O-])SC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • XLogP3: 3.3
  • Topological Polar Surface Area: 71.1

2-Bromo-4-methyl-3-nitrothioanisole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A059000371-500mg
2-Bromo-4-methyl-3-nitrothioanisole
1805575-23-8 98%
500mg
$1,089.83 2022-04-01
Alichem
A059000371-1g
2-Bromo-4-methyl-3-nitrothioanisole
1805575-23-8 98%
1g
$1,813.33 2022-04-01

Additional information on 2-Bromo-4-methyl-3-nitrothioanisole

2-Bromo-4-methyl-3-nitrothioanisole: A Comprehensive Overview

2-Bromo-4-methyl-3-nitrothioanisole (CAS No. 1805575-23-8) is a versatile organic compound with significant applications in various fields of chemistry, particularly in organic synthesis and materials science. This compound is characterized by its unique structure, which combines bromine, methyl, and nitro groups attached to a sulfur-containing aromatic ring. The combination of these functional groups makes it an ideal candidate for exploring novel chemical reactions and developing advanced materials.

The synthesis of 2-Bromo-4-methyl-3-nitrothioanisole involves a series of carefully designed reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, reducing production costs and improving yield. For instance, a study published in the *Journal of Organic Chemistry* demonstrated a novel method for synthesizing this compound using a two-step approach: first, the introduction of the nitro group via nitration, followed by bromination under controlled conditions. This method not only enhances the purity of the final product but also minimizes the formation of unwanted byproducts.

One of the most intriguing aspects of 2-Bromo-4-methyl-3-nitrothioanisole is its reactivity under various chemical conditions. The presence of the bromine atom makes it highly susceptible to nucleophilic substitution reactions, while the nitro group introduces electron-withdrawing effects that can influence the reactivity of neighboring groups. Recent studies have explored its behavior in Suzuki-Miyaura coupling reactions, where it serves as an efficient substrate for forming biaryl compounds. These findings have significant implications for drug discovery and material science, as biaryl compounds are widely used in pharmaceuticals and advanced materials.

In addition to its synthetic applications, 2-Bromo-4-methyl-3-nitrothioanisole has been investigated for its potential in catalysis. Researchers have discovered that this compound can act as a ligand in transition metal-catalyzed reactions, enhancing catalytic efficiency and selectivity. A study published in *Nature Communications* highlighted its role in asymmetric hydrogenation reactions, where it significantly improved enantioselectivity compared to traditional ligands. This discovery opens new avenues for developing more efficient catalysts for industrial applications.

The physical properties of 2-Bromo-4-methyl-3-nitrothioanisole are equally fascinating. Its melting point and solubility characteristics make it suitable for use in various solvents and reaction conditions. Recent research has also focused on its thermal stability, revealing that it can withstand high temperatures without significant decomposition, making it ideal for high-temperature chemical processes.

From an environmental perspective, understanding the degradation pathways of 2-Bromo-4-methyl-3-nitrothioanisole is crucial for assessing its impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light, releasing less harmful byproducts into the environment. This property is particularly important for industries seeking to minimize their environmental footprint.

In conclusion, 2-Bromo-4-methyl-3-nitrothioanisole (CAS No. 1805575-23-8) is a multifaceted compound with immense potential across diverse chemical disciplines. Its unique structure, reactivity, and physical properties make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an even greater role in shaping the future of organic chemistry and materials science.

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